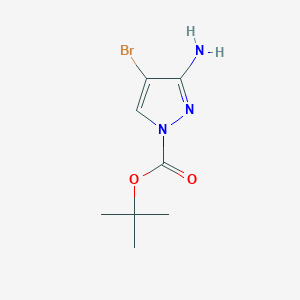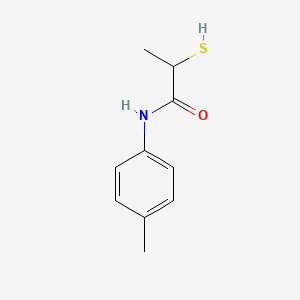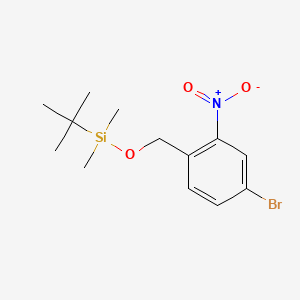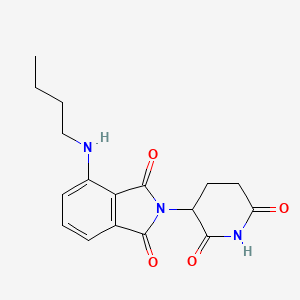
6-(Oxazol-5-yl)pyridine-2-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Oxazol-5-yl)pyridine-2-carboxaldehyde is a heterocyclic compound that features both an oxazole and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. The presence of both nitrogen and oxygen atoms in the oxazole ring, along with the nitrogen atom in the pyridine ring, contributes to its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde typically involves the formation of the oxazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst can yield the desired oxazole-pyridine compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-(Oxazol-5-yl)pyridine-2-carboxaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the oxazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 6-(Oxazol-5-yl)pyridine-2-carboxylic acid.
Reduction: 6-(Oxazol-5-yl)pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Oxazol-5-yl)pyridine-2-carboxaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde is largely dependent on its interaction with biological targets. The compound can interact with various enzymes and receptors through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6-(4-Alkyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine-2-carboxylates: These compounds have similar structural features but differ in the substituents on the oxazole ring.
2,6-Bis(oxazol-5-yl)pyridine:
Uniqueness
6-(Oxazol-5-yl)pyridine-2-carboxaldehyde is unique due to its specific arrangement of the oxazole and pyridine rings, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a lead compound in medicinal chemistry make it a valuable compound for further research and development.
Properties
Molecular Formula |
C9H6N2O2 |
|---|---|
Molecular Weight |
174.16 g/mol |
IUPAC Name |
6-(1,3-oxazol-5-yl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H6N2O2/c12-5-7-2-1-3-8(11-7)9-4-10-6-13-9/h1-6H |
InChI Key |
RXEKLHPSYPBHRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CN=CO2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


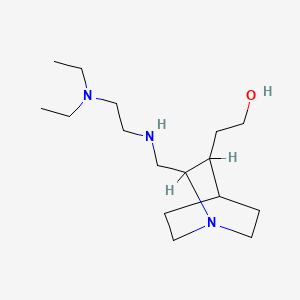
![1H-pyrrolo[3,2-c]quinoline](/img/structure/B13932155.png)
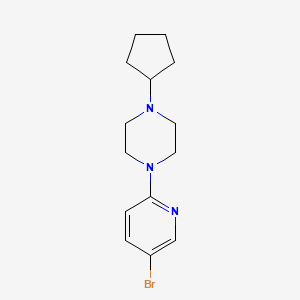
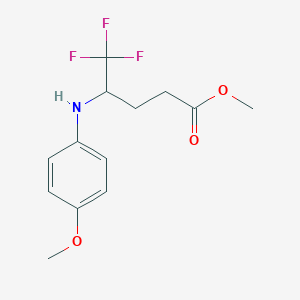
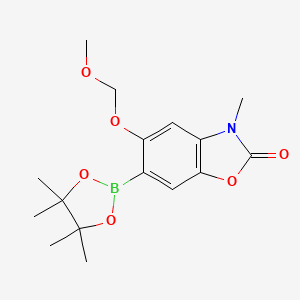
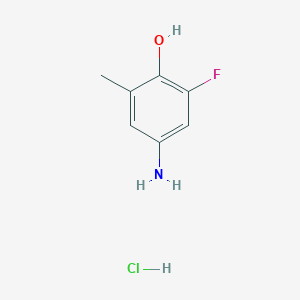
![4,5-Dichloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzenesulfonic acid methyl ester](/img/structure/B13932178.png)

![2-[(4-Methoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine](/img/structure/B13932193.png)
